molecular formula C20H24Cl2N4O2S B10921442 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10921442
M. Wt: 455.4 g/mol
InChI Key: LKUHUHXLJCGCBT-UHFFFAOYSA-N
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Description

5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of dichlorophenoxy, furan, diethylamino, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the dichlorophenoxy methyl intermediate: This step involves the reaction of 2,4-dichlorophenol with formaldehyde to form the dichlorophenoxy methyl group.

    Furan ring formation: The dichlorophenoxy methyl intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.

    Triazole ring formation: The furan intermediate is further reacted with hydrazine and other reagents to form the triazole ring.

    Introduction of the diethylamino propyl group: The final step involves the reaction of the triazole intermediate with diethylamine to introduce the diethylamino propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenoxy group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the triazole ring and dichlorophenoxy group.

    Substitution: Substituted derivatives at the diethylamino group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-DICHLOROPHENOXY)METHYL]-2H-TETRAAZOLE
  • 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FUROYL}-N-[3-(DIETHYLAMINO)PROPYL]HYDRAZINECARBOTHIOAMIDE
  • 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Uniqueness

The uniqueness of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and triazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24Cl2N4O2S

Molecular Weight

455.4 g/mol

IUPAC Name

3-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H24Cl2N4O2S/c1-3-25(4-2)10-5-11-26-19(23-24-20(26)29)18-9-7-15(28-18)13-27-17-8-6-14(21)12-16(17)22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,24,29)

InChI Key

LKUHUHXLJCGCBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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